

# Z-Orn(Fmoc)-OH molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Z-Orn(fmoc)-OH

Cat. No.: B613311

[Get Quote](#)

An In-depth Technical Guide to **Z-Orn(Fmoc)-OH** for Researchers, Scientists, and Drug Development Professionals

## Introduction

N $\alpha$ -Benzyloxycarbonyl-N $\delta$ -(9-fluorenylmethyloxycarbonyl)-L-ornithine, commonly abbreviated as **Z-Orn(Fmoc)-OH**, is a crucial derivative of the non-proteinogenic amino acid ornithine. It serves as a specialized building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The unique arrangement of its protecting groups—the benzyloxycarbonyl (Z) group on the alpha-amine (N $\alpha$ ) and the fluorenylmethyloxycarbonyl (Fmoc) group on the delta-amine (N $\delta$ ) of the side chain—provides chemists with precise control over peptide chain elongation and modification. This orthogonal protection strategy is instrumental in the synthesis of complex peptides, including those requiring side-chain modifications, cyclization, or branching.

## Core Properties of Z-Orn(Fmoc)-OH

The fundamental characteristics of **Z-Orn(Fmoc)-OH** are summarized below. This data is essential for accurate reagent measurement, reaction stoichiometry, and analytical characterization.

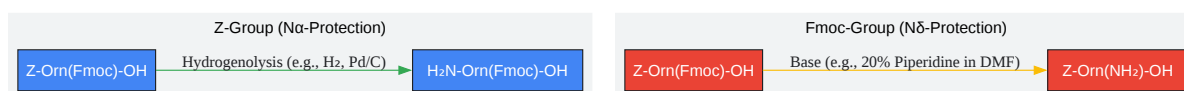
Property	Value	Citations
Molecular Weight	488.53 g/mol	[1][2][3]
Molecular Formula	C <sub>28</sub> H <sub>28</sub> N <sub>2</sub> O <sub>6</sub>	[1][2][4]
CAS Number	201048-68-2	[1][3][5][6]
Boiling Point	746.2 ± 60.0 °C (Predicted)	[2][3][6]
Density	1.279 g/cm <sup>3</sup> (Predicted)	[2][6]
pKa	3.93 ± 0.21 (Predicted)	[2][3][6]
Storage Temperature	2-8°C	[2][3][6]

## The Principle of Orthogonal Protection

The primary strategic advantage of **Z-Orn(Fmoc)-OH** lies in its orthogonal protection scheme. The two protecting groups, Z and Fmoc, are stable under different chemical conditions and can therefore be removed selectively without affecting the other.

- The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This deprotection exposes the side-chain amine, making it available for modification, such as lactam bridge formation for peptide cyclization.
- The Z group is stable to the basic conditions used for Fmoc removal but is labile to hydrogenolysis (catalytic hydrogenation). This group protects the N-terminus during the coupling of subsequent amino acids.

This differential stability allows for precise, directed modifications at the ornithine side chain while the peptide synthesis continues at the N-terminus.



[Click to download full resolution via product page](#)

**Caption:** Orthogonal deprotection strategy for **Z-Orn(Fmoc)-OH**.

## Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

The following is a generalized protocol for the incorporation of **Z-Orn(Fmoc)-OH** into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

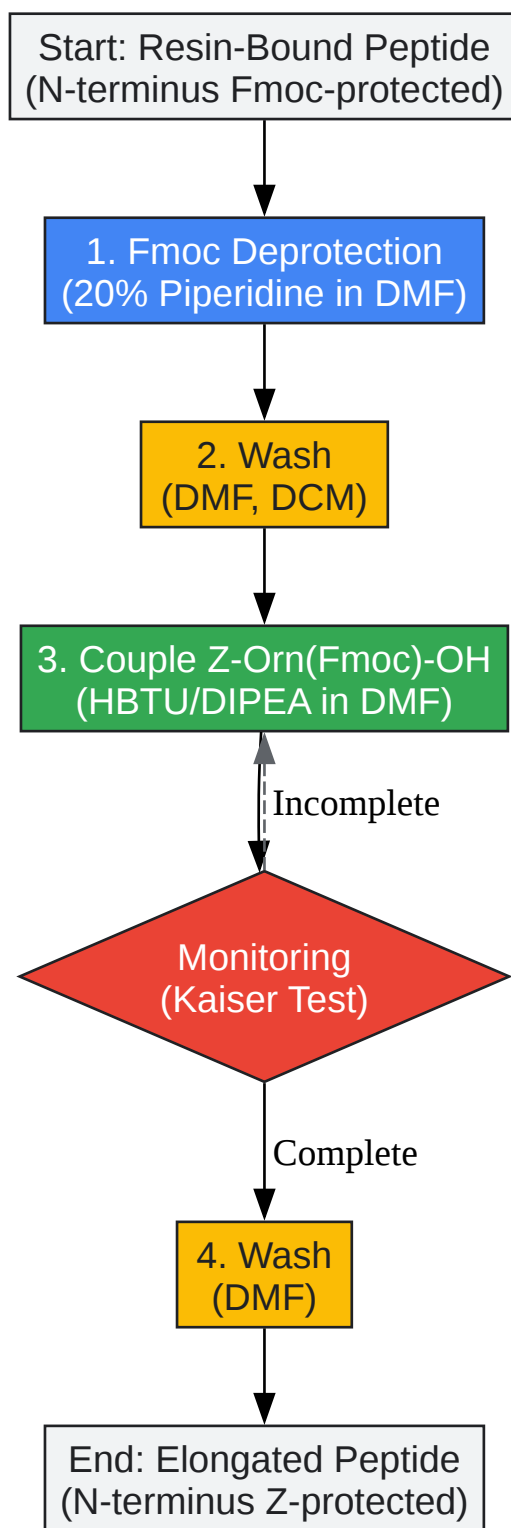
Materials:

- Rink Amide resin (or other suitable solid support)
- **Z-Orn(Fmoc)-OH**
- Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
- Solvents: High-purity, amine-free DMF, Dichloromethane (DCM)
- Washing solvents: DMF, DCM, Methanol (MeOH)
- Reaction vessel for manual synthesis

Procedure:

- Resin Preparation:
  - Place the desired amount of resin in the reaction vessel.
  - Swell the resin by washing with DMF for 30-60 minutes.
  - Drain the DMF.

- Fmoc Deprotection (of the resin-bound peptide):
  - Add the 20% piperidine/DMF solution to the resin.
  - Agitate the mixture for 5 minutes. Drain.
  - Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.
  - Drain the solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
- Amino Acid Activation and Coupling:
  - In a separate vial, dissolve **Z-Orn(Fmoc)-OH** (3-5 equivalents relative to resin loading), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.
  - Allow the activation mixture to pre-activate for 2-5 minutes.
  - Add the activated **Z-Orn(Fmoc)-OH** solution to the deprotected resin.
  - Agitate the reaction vessel for 1-2 hours at room temperature.
- Monitoring and Washing:
  - Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
  - If the coupling is incomplete, the coupling step can be repeated.
  - Once coupling is complete, drain the reaction solution.
  - Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products. The resin is now ready for the deprotection of the N-terminal Fmoc group of the newly added amino acid to continue chain elongation.



[Click to download full resolution via product page](#)

**Caption:** Workflow for a single coupling cycle using **Z-Orn(Fmoc)-OH** in SPPS.

## Safety and Handling

**Z-Orn(Fmoc)-OH** is a chemical reagent that should be handled in a laboratory setting by trained professionals.

- Hazard Statements: According to safety data, the compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
- Precautionary Measures: Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3] Handle in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[3]
- Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, to ensure stability.[3][6]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Z-ORN(FMOC)-OH | 201048-68-2 [chemicalbook.com]
- 2. 201048-68-2 CAS MSDS (Z-ORN(FMOC)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Z-ORN(FMOC)-OH price,buy Z-ORN(FMOC)-OH - chemicalbook [chemicalbook.com]
- 4. Fmoc-orn(Z)-OH | C28H28N2O6 | CID 14999635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Z-Orn(Fmoc)-OH | CAS#:201048-68-2 | Chemsrce [chemsrc.com]
- 6. Z-ORN(FMOC)-OH | 201048-68-2 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Z-Orn(Fmoc)-OH molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613311#z-orn-fmoc-oh-molecular-weight]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)